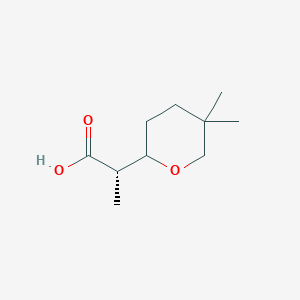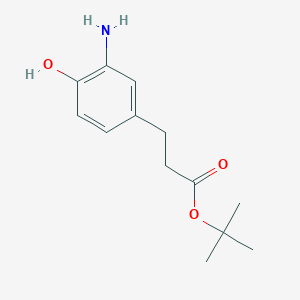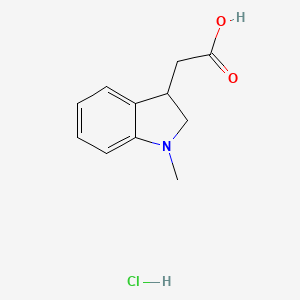
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid, also known as DMOPA, is a chiral amino acid derivative that has gained significant attention in the field of medicinal chemistry. DMOPA has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is a chiral amino acid derivative that has been shown to interact with various biological targets. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been shown to increase the levels of GABA in the brain, which has potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has several advantages for lab experiments, including its high enantiomeric purity, which makes it a useful chiral building block in the synthesis of biologically active compounds. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid also has potential applications in drug discovery and development, as well as catalysis and materials science. However, (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. One potential direction is the synthesis of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the development of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid-based materials with novel properties, such as increased stability and reactivity. Furthermore, the use of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid in the synthesis of peptides and proteins could lead to the development of new therapeutics for various diseases.
Synthesemethoden
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid can be synthesized using several methods, including the reaction of (S)-2-chloropropionic acid with 5,5-dimethyloxazolidine, followed by hydrolysis to obtain (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. Another method involves the reaction of (S)-2-chloropropionic acid with 5,5-dimethyl-1,3-dioxane-2-one, followed by hydrolysis to obtain (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. These methods have been optimized to obtain high yields of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been used in various scientific research applications, including as a chiral building block in the synthesis of biologically active compounds. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been used as a ligand in the synthesis of metal complexes, which have shown potential in catalysis and materials science. Furthermore, (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been used in the synthesis of peptides and proteins, which have potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
(2S)-2-(5,5-dimethyloxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFXPUUSWOXLF-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)


![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)